Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate
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Overview
Description
Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a difluorophenyl group attached to a prop-1-en-1-olate moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and its use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by various factors, including its chemical structure and the physiological conditions of the body .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate. For instance, the compound’s photoactivity is inhibited in a close-packed lattice, but it is photoactive in solution . Additionally, safety data suggests that the compound should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 2,6-difluorobenzaldehyde with sodium ethoxide in ethanol. The reaction proceeds through a condensation mechanism, forming the enolate intermediate. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and precise temperature control systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enolate to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium amide and organolithium compounds are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of 2,6-difluorobenzoic acid.
Reduction: Formation of 2,6-difluorophenylethanol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(2,6-dichlorophenyl)-3-oxoprop-1-en-1-olate
- Sodium 3-(2,6-dibromophenyl)-3-oxoprop-1-en-1-olate
- Sodium 3-(2,6-dimethylphenyl)-3-oxoprop-1-en-1-olate
Uniqueness
Sodium 3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity patterns. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
sodium;(E)-3-(2,6-difluorophenyl)-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2.Na/c10-6-2-1-3-7(11)9(6)8(13)4-5-12;/h1-5,12H;/q;+1/p-1/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLUAOQVJIULLT-FXRZFVDSSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C=C[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)/C=C/[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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